molecular formula C20H24N2O6S B6114448 ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B6114448
M. Wt: 420.5 g/mol
InChI Key: SXAWDFMRSVYCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EEMB and is known for its ability to selectively inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of EEMB involves its ability to selectively bind to and inhibit the activity of specific enzymes. This inhibition occurs through the formation of a covalent bond between EEMB and the active site of the enzyme, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EEMB are dependent on the specific enzyme that it is inhibiting. For example, inhibition of DPP-IV has been shown to improve glucose metabolism and insulin secretion, while inhibition of FAP has been shown to reduce tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EEMB in lab experiments is its selectivity for specific enzymes. This allows researchers to study the effects of inhibiting a particular enzyme without affecting other biological processes. However, the synthesis of EEMB is complex and requires specialized equipment and expertise, which can limit its availability.

Future Directions

There are several potential future directions for research involving EEMB. One area of interest is the development of EEMB analogs with improved selectivity and potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EEMB inhibition in various biological systems. Finally, the potential therapeutic applications of EEMB in diseases such as diabetes and cancer warrant further investigation.

Synthesis Methods

The synthesis of EEMB involves multiple steps and requires specialized equipment and expertise. The process begins with the reaction of 4-ethoxyaniline with ethyl 4-chlorobenzoate to yield an intermediate product. This intermediate is then reacted with glycine methyl ester and subsequently treated with methanesulfonyl chloride to produce the final product, EEMB.

Scientific Research Applications

EEMB has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool to selectively inhibit the activity of certain enzymes. EEMB has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are involved in various biological processes.

properties

IUPAC Name

ethyl 4-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-4-27-18-12-10-17(11-13-18)22(29(3,25)26)14-19(23)21-16-8-6-15(7-9-16)20(24)28-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAWDFMRSVYCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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